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molecular formula C13H14O4 B8495122 4-Isopropoxy-3-methyl-benzofuran-2-carboxylic acid

4-Isopropoxy-3-methyl-benzofuran-2-carboxylic acid

Cat. No. B8495122
M. Wt: 234.25 g/mol
InChI Key: IIHFUEYUXONZTJ-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

To 220 mg of 4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid tert-butyl ester was added 3 mL of TFA/dichloromethane (1:1). The solution was stirred at room temperature for 3 h. The solvents were removed under vacuum and the residue was triturated with acetonitrile. Filtration of the precipitate gave 210 mg of 4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid as a white solid.
Name
4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid tert-butyl ester
Quantity
220 mg
Type
reactant
Reaction Step One
Name
TFA dichloromethane
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[O:9][C:10]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH:19]([CH3:21])[CH3:20])[C:11]=2[C:12]=1[CH3:13])=[O:7])(C)(C)C.C(O)(C(F)(F)F)=O.ClCCl>>[CH:19]([O:18][C:14]1[C:11]2[C:12]([CH3:13])=[C:8]([C:6]([OH:7])=[O:5])[O:9][C:10]=2[CH:17]=[CH:16][CH:15]=1)([CH3:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid tert-butyl ester
Quantity
220 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)OC(C)C
Name
TFA dichloromethane
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated with acetonitrile
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)OC1=CC=CC2=C1C(=C(O2)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 118.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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